3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a chemical compound with the molecular formula and a molecular weight of approximately 315.37 g/mol. This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has garnered attention due to its potential biological activities, which are under investigation for various therapeutic applications.
The compound is classified as an imidazolidine derivative, featuring a cyclopropyl group and a piperidine moiety substituted with a methoxypyrimidine. It is cataloged under the CAS number 2549011-84-7, and its synthesis and properties have been documented in chemical databases such as PubChem and BenchChem, where it is available for purchase for research purposes.
The synthesis of 3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can be approached through various synthetic routes. While specific methods for this compound are not detailed in the search results, similar compounds often employ multi-step synthesis involving the formation of key intermediates through reactions such as:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione can be represented using various chemical notations:
InChI=1S/C16H21N5O2/c1-11-4-7-17-15(18-11)19-8-5-12(6-9-19)20-10-14(22)21(16(20)23)13-2-3-13/h4,7,12-13H,2-3,5-6,8-10H2,1H3
This notation provides a systematic way to represent the compound's structure.
While specific chemical reactions involving 3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione are not extensively documented in the search results, derivatives of imidazolidines often participate in various reactions such as:
These reactions can be critical for modifying the pharmacological properties of the compound or for preparing analogs with enhanced activity.
Further studies would be necessary to elucidate its precise mechanism in biological systems.
The physical properties of 3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-y]imidazolidine–2,4-dione include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 315.37 g/mol |
Purity | Typically >95% |
Chemical properties may include stability under various conditions (pH levels), solubility in different solvents (commonly organic solvents), and reactivity with other chemical species .
The primary applications of 3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-y)piperidin–4-y]imidazolidine–2,4-dione lie within scientific research. It may serve as:
Research into its pharmacological properties could lead to novel therapeutic agents or enhance existing drug formulations.
This comprehensive analysis highlights the significance of 3-cyclopropyl–1-[1-(4-methoxypyrimidin–2-y)piperidin–4-y]imidazolidine–2,4-dione within medicinal chemistry and its potential applications in drug development.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5